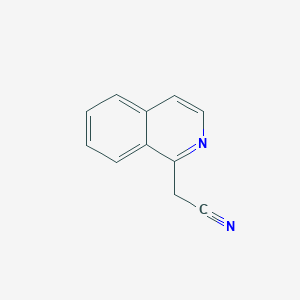

2-(Isoquinolin-1-yl)acetonitrile

Overview

Description

2-(Isoquinolin-1-yl)acetonitrile is a chemical compound with the CAS Number: 27295-99-4 . It has a molecular weight of 168.2 and is typically found in powder form .

Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis

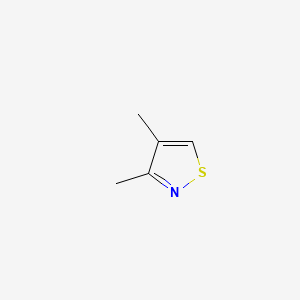

The InChI Code for 2-(Isoquinolin-1-yl)acetonitrile is 1S/C11H8N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5H2 .Chemical Reactions Analysis

The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .Physical And Chemical Properties Analysis

2-(Isoquinolin-1-yl)acetonitrile is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis of Atropisomeric QUINOL and its Derivatives

“2-(Isoquinolin-1-yl)acetonitrile” plays a crucial role in the development of chiral ligands and catalysts in asymmetric catalysis . It is used in the direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner .

Production of Axially Chiral Biaryl Skeletons

This compound is used in the production of axially chiral biaryl skeletons, which are widely used in organocatalysts, ligands, and functional materials . It is described to function as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters .

Synthesis of Iconic Ligands

“2-(Isoquinolin-1-yl)acetonitrile” is synthesized as a platform molecule to access other iconic ligands such as QUINAP, QUINOX, and IAN . These ligands have wide applications in various chemical reactions.

Use in Confocal Fluorescence Microscopy Imaging

A novel organic dye derived from this compound has shown potential as vesicle stains in confocal fluorescence microscopy imaging . This allows for better visualization and understanding of cellular processes.

Isoquinolone Ring Construction

Over the past decades, isoquinolone ring construction through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners have been rapidly developed by the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds . “2-(Isoquinolin-1-yl)acetonitrile” plays a significant role in these protocols.

Synthesis of Isoquinolone-fused Rings

The compound is also used in the syntheses of isoquinolone-fused rings . These fused rings have a variety of applications in the field of medicinal chemistry due to their versatile biological and physiological activities .

Safety and Hazards

The safety information for 2-(Isoquinolin-1-yl)acetonitrile includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-isoquinolin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNHQDSOMMJMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxolo[4,5-g]quinoline](/img/structure/B3350320.png)

![2H-Cyclopenta[d]pyridazine](/img/structure/B3350328.png)

![2H-Pyrrolo[3,4-C]pyridine](/img/structure/B3350334.png)

![Furo[3,4-C]pyridine](/img/structure/B3350340.png)

![1-methyl-3-[(Z)-2-nitroethenyl]indole](/img/structure/B3350386.png)

![1-(5-nitro-1H-benzo[d]imidazol-2-yl)-1-ethanone](/img/structure/B3350393.png)